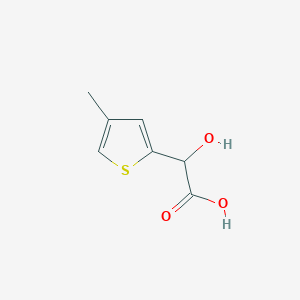

2-Hydroxy-2-(4-methyl-2-thienyl)acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-2-(4-methylthiophen-2-yl)acetic acid is an organic compound that features a thiophene ring substituted with a methyl group and a hydroxyacetic acid moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2-(4-methylthiophen-2-yl)acetic acid typically involves the introduction of the hydroxyacetic acid group to a thiophene ring. One common method is the condensation reaction between a thiophene derivative and a suitable precursor for the hydroxyacetic acid group. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to synthesize thiophene derivatives .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts can enhance the efficiency and yield of these reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-2-(4-methylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-2-(4-methylthiophen-2-yl)acetic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives.

Biology: Thiophene derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in drug development.

Industry: Thiophene derivatives are used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications

Wirkmechanismus

The mechanism of action of 2-hydroxy-2-(4-methylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For instance, thiophene derivatives have been shown to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Hydroxy-2-(4-methoxyphenyl)acetic acid

- 2-Hydroxy-2-(4-methylphenyl)acetic acid

- 2-Hydroxy-2-(4-chlorophenyl)acetic acid

Comparison: 2-Hydroxy-2-(4-methylthiophen-2-yl)acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl derivatives. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Biologische Aktivität

2-Hydroxy-2-(4-methyl-2-thienyl)acetic Acid (also referred to as a thienyl derivative) is a compound that has garnered attention due to its diverse biological activities. This article will explore the synthesis, biological mechanisms, and various pharmacological effects associated with this compound, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves methods that incorporate thiophene derivatives, which are known for their medicinal properties. The compound features a hydroxyl group and a thienyl moiety, contributing to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In comparative studies, it has shown high efficacy against various bacterial strains and fungi.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | High antibacterial activity |

| Pseudomonas aeruginosa | Moderate antibacterial activity |

| Candida albicans | Effective antifungal activity |

These findings suggest that this compound could serve as a potential alternative to conventional antibiotics, especially in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .

Anticancer Potential

Emerging research highlights the anticancer potential of this compound. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 (Lung cancer) | 12.5 | Induces apoptosis |

| HT-29 (Colorectal cancer) | 15.0 | Cell cycle arrest at G0/G1 phase |

The compound's ability to affect cell viability and proliferation suggests its potential application in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound selectively inhibits mPGES-1, an enzyme involved in prostaglandin E2 synthesis, which is upregulated in inflammatory conditions and cancers .

- Induction of Oxidative Stress : It has been shown to induce oxidative stress in cancer cells, leading to cell death through ferroptosis, a regulated form of necrosis .

- Cell Cycle Regulation : The compound affects the cell cycle distribution, promoting G0/G1 arrest and subsequent apoptosis in sensitive cell lines .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Study on Inflammatory Disorders : A clinical trial demonstrated that patients with rheumatoid arthritis experienced significant relief from symptoms when treated with formulations containing this compound, showing reduced levels of inflammatory markers.

- Cancer Treatment Study : In a preclinical model using xenografts of colorectal cancer, treatment with the compound led to a notable reduction in tumor size compared to control groups.

Eigenschaften

Molekularformel |

C7H8O3S |

|---|---|

Molekulargewicht |

172.20 g/mol |

IUPAC-Name |

2-hydroxy-2-(4-methylthiophen-2-yl)acetic acid |

InChI |

InChI=1S/C7H8O3S/c1-4-2-5(11-3-4)6(8)7(9)10/h2-3,6,8H,1H3,(H,9,10) |

InChI-Schlüssel |

IEWOEOQPXPBNOL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CSC(=C1)C(C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.